![molecular formula C14H24F2N2O2 B15228613 tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate: is a synthetic organic compound with the molecular formula C14H24F2N2O2 and a molecular weight of 290.35 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro undecane core with two fluorine atoms and a tert-butyl ester group .
Preparation Methods
The synthesis of tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the diazaspiro core: This step involves the cyclization of appropriate diamine and dihaloalkane precursors under basic conditions to form the spirocyclic structure.
Introduction of fluorine atoms: The fluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester group, using reagents such as sodium methoxide or ammonia, leading to the formation of substituted derivatives.
Scientific Research Applications
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate has a wide range of applications in scientific research, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate can be compared with other similar compounds, such as :
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride: The hydrochloride salt form may have different solubility and stability properties.
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester: This compound is structurally similar but may have different physicochemical properties due to the absence of fluorine atoms.
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H24F2N2O2 |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 11,11-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-5-13(6-9-18)4-7-17-10-14(13,15)16/h17H,4-10H2,1-3H3 |
InChI Key |
AIXMXBSWGDIHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2(F)F)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)
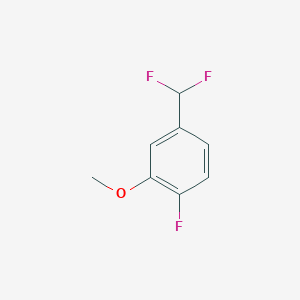
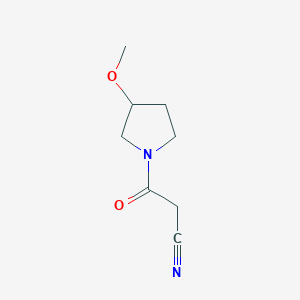

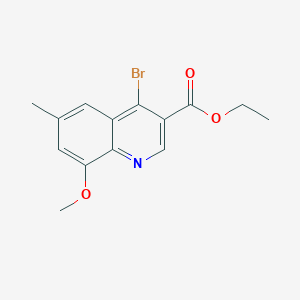
![Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride](/img/structure/B15228564.png)
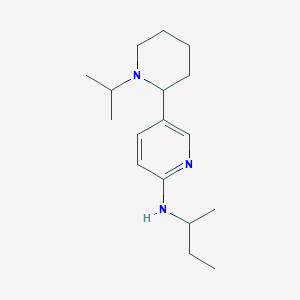

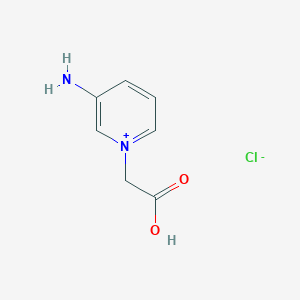
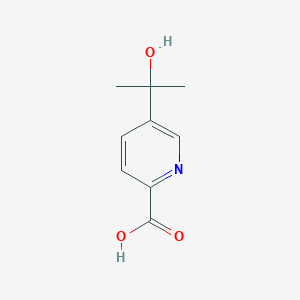
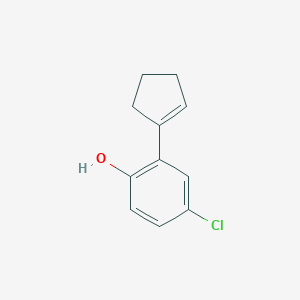

![Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15228608.png)
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228610.png)
